molecular formula C11H10BrNS B12994381 5-(4-Bromophenyl)-2,4-dimethylthiazole

5-(4-Bromophenyl)-2,4-dimethylthiazole

Cat. No.: B12994381
M. Wt: 268.17 g/mol
InChI Key: MPLIJZHMXLSKBJ-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-2,4-dimethylthiazole is a heterocyclic compound that features a thiazole ring substituted with a 4-bromophenyl group and two methyl groups at the 2 and 4 positions. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromophenyl)-2,4-dimethylthiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromoacetophenone with thioamide under acidic conditions to form the thiazole ring . The reaction conditions often include the use of a strong acid like hydrochloric acid and heating to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Bromophenyl)-2,4-dimethylthiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds, while nucleophilic substitution can yield different substituted thiazoles .

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-2,4-dimethylthiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting cellular processes. For example, it may inhibit microbial growth by targeting essential enzymes in the pathogen .

Comparison with Similar Compounds

Uniqueness: 5-(4-Bromophenyl)-2,4-dimethylthiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H10BrNS

Molecular Weight

268.17 g/mol

IUPAC Name

5-(4-bromophenyl)-2,4-dimethyl-1,3-thiazole

InChI

InChI=1S/C11H10BrNS/c1-7-11(14-8(2)13-7)9-3-5-10(12)6-4-9/h3-6H,1-2H3

InChI Key

MPLIJZHMXLSKBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C2=CC=C(C=C2)Br

Origin of Product

United States

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